Cloquintocet

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of cloquintocet-mexyl involves several steps. One common method starts with 5-chloro-8-hydroxyquinoline, which reacts with methyl chloroacetate in the presence of sodium carbonate and sodium hydroxide to form the intermediate 5-chloro-8-quinolinyloxyacetic acid methyl ester . This intermediate then undergoes transesterification with 2-heptanol to produce this compound-mexyl . The reaction conditions are relatively mild, and the process is designed to minimize impurities and maximize yield .

Industrial production methods for this compound-mexyl typically involve similar synthetic routes but on a larger scale. The use of general-purpose equipment and moderate reaction conditions makes the process efficient and cost-effective .

Analyse Chemischer Reaktionen

Cloquintocet-mexyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound-mexyl can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Cloquintocet-mexyl has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound for studying the stereoselective analysis of chiral pesticides . In biology, this compound-mexyl is used to investigate the mechanisms of herbicide detoxification in plants . It has also been studied for its potential to enhance the expression of specific genes involved in herbicide metabolism, such as glutathione S-transferases and cytochrome P450 monooxygenases .

In agriculture, this compound-mexyl is widely used as a safener to protect cereal crops from herbicide injury . It is often combined with herbicides to improve their selectivity and reduce phytotoxicity to crops . This application is particularly important for ensuring crop yields and food security.

Wirkmechanismus

The mechanism of action of cloquintocet-mexyl involves enhancing the metabolism of herbicides in crop plants . It achieves this by inducing the expression of genes encoding herbicide-metabolizing enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases . These enzymes detoxify herbicides by converting them into less toxic compounds that can be safely metabolized by the plant . Additionally, this compound-mexyl affects the absorption and transportation of herbicides within the plant, further reducing their phytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Cloquintocet-mexyl is one of several herbicide safeners used in agriculture. Similar compounds include mefenpyr-diethyl, isoxadifen-ethyl, and dichlormid . Compared to these safeners, this compound-mexyl is particularly effective in enhancing the expression of specific genes involved in herbicide metabolism . For example, it has been shown to increase the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control . This unique ability to induce gene expression makes this compound-mexyl a valuable tool for improving herbicide selectivity and reducing crop injury.

Biologische Aktivität

Cloquintocet, specifically its ester form this compound mexyl, is primarily recognized as a herbicide safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides. This compound has garnered attention for its biological activity, particularly regarding its role in enhancing plant detoxification processes and its safety profile concerning human health and environmental impact.

This compound functions as a safener by inducing the expression of detoxifying enzymes, particularly glutathione transferases (GSTs) . These enzymes play a critical role in the detoxification of xenobiotics, including herbicides. Research indicates that this compound mexyl increases GST activity toward various substrates, including xenobiotics like 4-nitrophenol and 2,4,5-trichlorophenol . The induction of GSTs is tissue-specific, predominantly occurring in the meristematic tissues of wheat shoots .

Key Findings on GST Induction

- Transient Induction : The elevation of GSTs in response to this compound treatment is transient and dose-dependent .

- Specificity : Different classes of GSTs (tau, phi, lambda) are induced upon treatment with this compound, with specific isoforms like TaGSTU3 being significantly upregulated .

Toxicological Profile

This compound mexyl has been evaluated for its toxicological effects through various studies. The U.S. Environmental Protection Agency (EPA) has determined that it does not pose significant risks to human health or the environment under typical exposure scenarios. Key points from toxicological assessments include:

- No Neurotoxicity : There is no evidence suggesting that this compound mexyl causes neurotoxic effects .

- Developmental Studies : Prenatal developmental studies in rats and rabbits indicate no increased susceptibility or adverse effects on fetal development at relevant exposure levels .

- Cancer Risk : this compound mexyl has not shown carcinogenic potential in rodent studies, suggesting a low risk for cancer in humans .

Environmental Impact

This compound mexyl rapidly degrades in aerobic conditions, with a half-life ranging from several days to weeks depending on environmental factors such as microbial activity and pH levels. Studies indicate:

- Aquatic Metabolism : The compound degrades quickly in aerobic aquatic environments, with initial half-lives observed at approximately 0.39 to 0.46 days .

- Soil Persistence : In soil metabolism studies, significant quantities of the hydrolysis product CGA-153433 were formed shortly after application, indicating that while this compound itself may degrade quickly, its metabolites can persist longer .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound mexyl in agricultural settings:

Study 1: Protective Responses in Wheat

A study focusing on the protective responses induced by herbicide safeners found that wheat treated with this compound exhibited enhanced expression of detoxifying enzymes. However, unlike other safeners tested, it did not promote seedling growth .

Study 2: Dose Response Analysis

Research analyzing dose responses demonstrated that higher concentrations of this compound led to more pronounced induction of GSTs but also highlighted the transient nature of this response .

Summary Table of Biological Effects

| Parameter | Observation |

|---|---|

| Mechanism | Induction of GSTs |

| Tissue Specificity | Meristematic tissues |

| Transient Response | Dose-dependent elevation of GSTs |

| Toxicological Safety | No neurotoxicity; low cancer risk |

| Environmental Persistence | Rapid degradation; metabolites can persist |

Eigenschaften

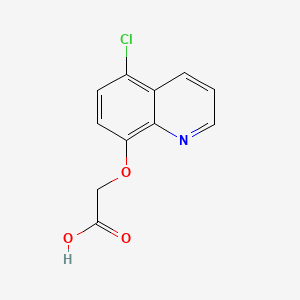

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-3-4-9(16-6-10(14)15)11-7(8)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJSJAJWTWPSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236984 | |

| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88349-88-6 | |

| Record name | Cloquintocet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloquintocet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088349886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5-Chloro-8-quinolinyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(5-chloroquinolin-8-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOQUINTOCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPY57POY0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cloquintocet effectively protects against herbicides inhibiting acetolactate synthase (ALS), such as pyroxsulam and iodosulfuron + mesosulfuron, and lipid biosynthesis inhibitors like clodinafop-propargyl. [, , , , ]

ANone: Yes, besides GST induction, this compound treatment can lead to enhanced growth in wheat seedlings, indicating broader physiological effects. []

ANone: this compound-mexyl, the commonly used form, has a molecular formula of C18H18ClNO4 and a molecular weight of 347.8 g/mol. [, ]

ANone: While the provided research does not explicitly detail spectroscopic data, techniques like LC-MS/MS have been used for its detection and quantification in various matrices, indicating the availability of such data. [, ]

ANone: Research has primarily focused on this compound's application in agricultural settings. Studies show its efficacy in different climates and seasons, indicating suitable stability under varying environmental conditions. []

ANone: Research suggests that this compound's effectiveness can be augmented by combining it with specific adjuvants like methylated rapeseed oil, highlighting the importance of formulation in its application. []

ANone: this compound itself doesn't possess direct catalytic properties. It acts as a safener, indirectly influencing the catalytic activity of plant enzymes like GSTs, which are involved in detoxifying herbicides. [, , , ]

ANone: While the provided research doesn't explicitly detail computational studies, the exploration of structure-activity relationships suggests the potential application of computational methods like QSAR modeling to optimize this compound's efficacy and selectivity. [, , ]

ANone: Specific data regarding this compound's stability under various storage conditions is limited within the provided research. [, ]

ANone: Research mentions the use of aqueous compositions containing adjuvants like tallow amine alkoxylate and cocoamine alkoxylate to potentially enhance this compound's stability and application properties. [, ]

ANone: Information on specific SHE regulations and compliance for this compound is absent from the provided research. []

ANone: While limited human PK/PD data is available, studies using rabbits showed that this compound-mexyl undergoes rapid degradation in plasma, suggesting that its metabolites might be the primary biologically active forms. []

ANone: While the research primarily focuses on whole-plant responses, studies utilizing plant cell cultures could offer insights into the molecular mechanisms underlying this compound's safening effect. [, ]

ANone: The provided research lacks specific details on animal model studies for this compound. []

ANone: While the provided research focuses on this compound's role as a safener, a study on Lolium sp. (ryegrass) revealed that both this compound-mexyl and mefenpyr-diethyl reduced sensitivity to ALS-inhibiting herbicides, suggesting a potential risk of evolving resistance to safeners themselves. []

ANone: Research indicates that this compound can potentially exacerbate herbicide-degrading pathways in weeds, raising concerns about its role in the evolution of non-target-site-based resistance (NTSR). [, ]

ANone: The provided research primarily focuses on this compound's application in agriculture and its impact on plant physiology. Specific data on its toxicology and safety profile in humans or animals is limited. []

ANone: While research highlights this compound's role in mitigating herbicide damage to crops, its long-term effects on the environment and non-target organisms require further investigation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.